N-Formyl-Met-Leu-Phe benzyl ester

Description

Significance of N-Formyl Peptides in Innate Immunity and Cellular Signaling

N-formyl peptides are short peptides that begin with an N-formylmethionine residue. frontiersin.org These peptides are recognized by the immune system as potent chemoattractants, molecules that guide the movement of cells. wikipedia.orggenscript.com Their primary source is bacteria, which initiate protein synthesis with N-formylmethionine. frontiersin.org This makes N-formyl peptides a key "find-me" signal, alerting the immune system to bacterial invasion. wikipedia.org

When released by bacteria, these peptides attract phagocytic leukocytes, such as neutrophils, to the site of infection. wikipedia.orgmdpi.com This migration is a critical first step in the inflammatory response, enabling the immune system to neutralize and clear the pathogens. wikipedia.org Beyond their role in fighting infection, N-formyl peptides are also released from the mitochondria of damaged or dying host cells, as mitochondria also use N-formylmethionine to initiate protein synthesis. frontiersin.orgwikipedia.org This release of endogenous N-formyl peptides helps to recruit phagocytes to clear cellular debris and initiate tissue repair processes. wikipedia.org

The binding of N-formyl peptides to their receptors on immune cells triggers a cascade of cellular responses. These include chemotaxis (directed cell movement), the release of cytotoxic molecules from granules (degranulation), and the production of reactive oxygen species like superoxide (B77818), all of which are essential components of the innate immune defense. wikipedia.org

Overview of the Formyl Peptide Receptor (FPR) Family and Ligand Recognition

The biological effects of N-formyl peptides are mediated by a specific family of G protein-coupled receptors known as the formyl peptide receptors (FPRs). mdpi.commedchemexpress.com In humans, this family consists of three members: FPR1, FPR2 (also known as formyl peptide receptor-like 1 or FPRL1), and FPR3. frontiersin.orgnih.gov These receptors are primarily expressed on phagocytic leukocytes and are integral to host defense and inflammation. nih.gov

FPR1 is considered the classical high-affinity receptor for many N-formyl peptides, including the prototypical and highly potent agonist, N-formyl-methionyl-leucyl-phenylalanine (fMLP or fMet-Leu-Phe). frontiersin.orgnih.gov The interaction between N-formyl peptides and FPR1 is highly specific, and the N-formyl group is generally considered crucial for potent biological activity. nih.gov Peptides lacking this group show significantly reduced potency. nih.gov

FPR2 and FPR3 have different binding affinities and selectivities for various ligands compared to FPR1. wikipedia.org While all three human FPRs recognize N-formyl peptides, they also bind to a surprisingly diverse array of other molecules, including non-formylated peptides and lipids, highlighting their broad role in regulating inflammation. nih.gov The binding of a ligand to an FPR initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways that ultimately govern the cellular response. medchemexpress.comnih.gov

N-Formyl-Met-Leu-Phe Benzyl (B1604629) Ester as a Research Modulator of Formyl Peptide Receptors

N-Formyl-Met-Leu-Phe benzyl ester is a synthetic derivative of the potent chemoattractant N-formyl-Met-Leu-Phe (fMLP). labsolu.casigmaaldrich.com By modifying the C-terminus of fMLP with a benzyl ester group, researchers have created a valuable tool to probe the function of the formyl peptide receptor system.

This modification can alter the compound's properties, such as its hydrophobicity and how it interacts with the receptor's binding pocket. Such derivatives are crucial for structure-activity relationship studies, which aim to understand how the chemical structure of a ligand influences its binding affinity and functional effect on the receptor.

The study of how compounds like this compound and other synthetic analogs interact with FPRs has been instrumental. For example, replacing the N-formyl group with a t-butyloxycarbonyl (t-Boc) group can convert an agonist (a molecule that activates the receptor) into an antagonist (a molecule that blocks the receptor). nih.gov These antagonists, such as Boc-MLF and Boc-FLFLF, are vital for inhibiting FPR1 activity and studying the consequences of blocking this signaling pathway. nih.govmedchemexpress.com

By using specific agonists and antagonists for the different FPRs, researchers can dissect the distinct roles of each receptor in complex biological processes like inflammation, immune response, and tissue repair. This compound, as part of this toolkit of synthetic modulators, allows for a more nuanced investigation of the formyl peptide receptor system, contributing to a deeper understanding of its function in health and disease.

Structure

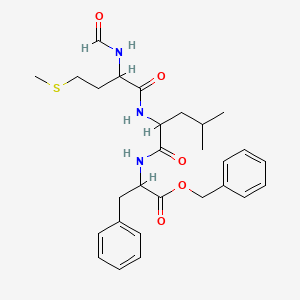

2D Structure

Properties

IUPAC Name |

benzyl 2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37N3O5S/c1-20(2)16-24(30-26(33)23(29-19-32)14-15-37-3)27(34)31-25(17-21-10-6-4-7-11-21)28(35)36-18-22-12-8-5-9-13-22/h4-13,19-20,23-25H,14-18H2,1-3H3,(H,29,32)(H,30,33)(H,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPUHKTWXUMQGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)C(CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391930 | |

| Record name | N-Formyl-Met-Leu-Phe benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70637-32-0 | |

| Record name | N-Formyl-Met-Leu-Phe benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Derivatization of N Formyl Met Leu Phe Benzyl Ester

Methodologies for Esterification and Peptide Synthesis

The synthesis of N-Formyl-Met-Leu-Phe benzyl (B1604629) ester involves two primary chemical processes: the formation of the tripeptide backbone (Met-Leu-Phe) and the esterification of the C-terminal phenylalanine with a benzyl group. These are typically accomplished through established peptide synthesis protocols, most notably Solid-Phase Peptide Synthesis (SPPS).

A common approach involves the use of Fmoc (9-fluorenylmethoxycarbonyl) protecting group chemistry on a solid support. beilstein-journals.org The synthesis begins with the esterification of the C-terminal amino acid, in this case, Fmoc-protected Phenylalanine (Fmoc-Phe-OH), onto a suitable resin, such as Wang resin. beilstein-journals.org This step, which anchors the eventual peptide to the solid support via a benzyl ester linkage, can be achieved by activating the carboxylic acid group with reagents like 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) under mild conditions. beilstein-journals.org

Once the first amino acid is anchored, the synthesis proceeds with the sequential addition of the other amino acids. This involves two repeating steps:

Deprotection: The Fmoc group is removed from the phenylalanine residue, typically using a piperidine (B6355638) solution, to expose the free amino group. beilstein-journals.org

Coupling: The next Fmoc-protected amino acid (Fmoc-Leu-OH, then Fmoc-Met-OH) is activated and coupled to the newly exposed amino group. Common activating agents for this step include dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate efficient peptide bond formation and minimize side reactions. beilstein-journals.org

After the tripeptide chain (Met-Leu-Phe) is fully assembled on the resin, the final step is the formylation of the N-terminal methionine's amino group. This can be accomplished using reagents such as ethyl formate. beilstein-journals.org The completed N-Formyl-Met-Leu-Phe is then cleaved from the resin, yielding the benzyl ester derivative. The use of Fmoc chemistry is advantageous as it employs orthogonal protection strategies, preventing unintentional cleavage of the growing peptide chain from the resin during the removal of the N-terminal protecting groups. beilstein-journals.org

Alternative strategies to improve efficiency include the use of pre-activated Fmoc-amino acid pentafluorophenyl esters. psu.edu These reagents combine the stability and ease of handling of activated esters with high reaction rates, especially in polar solvents like dimethylformamide (DMF), simplifying the synthesis process. psu.edu Additionally, modern methods such as microwave-assisted synthesis have been shown to accelerate the formation of amino acid benzyl esters. researchgate.net

Exploration of Benzyl Ester Modification in fMLP Analogues

The benzyl ester moiety in N-Formyl-Met-Leu-Phe benzyl ester is a key site for chemical modification in the creation of fMLP analogues. Researchers synthesize derivatives with altered ester groups to investigate structure-activity relationships (SAR), which helps in understanding how different parts of the molecule contribute to its biological function.

While the benzyl ester itself is a specific modification, the broader strategy of altering the C-terminal ester is well-documented for fMLP. For instance, studies have focused on the more common methyl ester (fMLP-OMe) to explore how modifications elsewhere in the peptide affect biological outcomes. In some studies, the C-terminal phenylalanine residue itself is substituted with variously substituted analogues to probe the impact on receptor binding and cellular responses like chemotaxis and superoxide (B77818) anion production. nih.gov

Other research has involved more significant changes to the C-terminus. In one study, the native phenylalanine in fMLP-OMe was replaced with (S)-phenylalaninol (Pheol) and its derivatives. nih.gov The resulting esters, while inactive as chemoattractants, were found to be potent stimulators of superoxide production, demonstrating that modification at the C-terminus can selectively alter the peptide's function. nih.gov Similarly, modifications to the peptide's amide bonds in methyl ester analogues have been shown to be critical for chemotactic activity but not for superoxide production, further highlighting the ability to select for specific neutrophil functions through chemical derivatization. nih.gov

These explorations underscore the importance of the C-terminal residue and its ester group. By creating a library of analogues with different ester groups or other modifications, scientists can map the chemical requirements for eliciting specific biological responses.

Purification and Characterization Techniques in Peptide Ester Synthesis

Following the synthesis of this compound, rigorous purification and characterization are essential to ensure the identity and purity of the final product.

Purification: The primary technique for purifying peptide esters like this compound is High-Performance Liquid Chromatography (HPLC) . beilstein-journals.org Specifically, reverse-phase HPLC (RP-HPLC) is highly effective at separating the desired peptide from impurities, unreacted starting materials, and byproducts generated during synthesis. psu.eduljmu.ac.uk The crude product is dissolved in a suitable solvent and injected into the HPLC system, where it is separated based on its hydrophobicity. The fractions containing the pure compound are collected, and the solvent is removed to yield the final product. Commercial suppliers often guarantee a purity of ≥97% as determined by HPLC analysis. sigmaaldrich.comlabsolu.ca

Characterization: A combination of analytical techniques is used to confirm the structure and purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC): In addition to its use in purification, HPLC is a critical analytical tool for assessing the purity of the final product. beilstein-journals.orgsigmaaldrich.com

Mass Spectrometry (MS): Mass spectrometry is used to confirm that the synthesized peptide has the correct molecular weight. nih.gov For this compound, the expected molecular mass corresponds to its empirical formula, C₂₈H₃₇N₃O₅S. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the precise chemical structure of the molecule, confirming the presence of the formyl group, the sequence of amino acids, and the benzyl ester moiety. nih.gov

These techniques collectively provide a comprehensive profile of the synthesized this compound, verifying its identity, structural integrity, and purity.

Interactive Data Tables

Table 1: Compound Properties

| Property | Value | Source |

|---|---|---|

| Chemical Name | This compound | sigmaaldrich.com |

| Molecular Formula | C₂₈H₃₇N₃O₅S | sigmaaldrich.com |

| Molecular Weight | 527.68 g/mol | sigmaaldrich.comlabsolu.ca |

| CAS Number | 70637-32-0 | sigmaaldrich.comepa.gov |

| Form | Solid | sigmaaldrich.com |

| Storage Temperature | -20°C | sigmaaldrich.com |

Table 2: Purification and Characterization Methods

| Technique | Purpose | Source |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purification and Purity Assessment | beilstein-journals.orgpsu.edusigmaaldrich.comnih.gov |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | nih.gov |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-Formyl-methionyl-leucyl-phenylalanine (fMLP) |

| Fmoc-Phe-OH (Fmoc-protected Phenylalanine) |

| Fmoc-Leu-OH (Fmoc-protected Leucine) |

| Fmoc-Met-OH (Fmoc-protected Methionine) |

| N-Formyl-Met-Leu-Phe-OMe (fMLP methyl ester) |

Receptor Binding and Molecular Recognition of N Formyl Met Leu Phe Benzyl Ester

Binding Affinity and Specificity for Formyl Peptide Receptors (FPR1, FPR2, FPR3)

The formyl peptide receptor family in humans consists of three main subtypes: FPR1, FPR2, and FPR3, all of which are G protein-coupled receptors. These receptors exhibit differential affinities for various ligands, contributing to their diverse biological roles.

FPR2: Also known as the lipoxin A4 receptor (ALX), FPR2 generally exhibits a lower affinity for fMLP compared to FPR1. It is a more promiscuous receptor, binding a wide range of endogenous and exogenous ligands. There is currently no specific binding affinity data for N-Formyl-Met-Leu-Phe benzyl (B1604629) ester with FPR2 in the public domain.

FPR3: This receptor is the least characterized of the FPR family, and its physiological ligands are not as well-defined. It does not typically bind fMLP with high affinity. Consequently, there is no available information on the binding affinity of N-Formyl-Met-Leu-Phe benzyl ester for FPR3.

Due to the lack of specific quantitative data for the binding of this compound to the individual FPR subtypes, a comprehensive data table on its binding affinities cannot be constructed at this time.

Ligand-Receptor Interaction Dynamics and Conformational Aspects

The interaction between a ligand and its receptor is a dynamic process involving conformational changes in both molecules, leading to receptor activation and downstream signaling. For fMLP, it is understood that the N-formyl group and the methionine side chain are crucial for high-affinity binding and receptor activation.

Comparative Analysis of this compound Binding with Parent fMLP and Other Analogues

Structure-activity relationship studies of fMLP analogues have provided insights into the importance of different parts of the molecule for receptor binding and activation. Modifications at the C-terminus of fMLP have been shown to impact biological activity. For instance, some studies on other fMLP analogues have indicated that esterification of the C-terminal carboxyl group can lead to a decrease in potency compared to the corresponding free acid. This suggests that the free carboxylate group may play a role in anchoring the ligand within the receptor binding pocket, possibly through ionic interactions.

The presence of the benzyl ester in this compound replaces the negatively charged carboxylate group of fMLP with a neutral, bulky aromatic group. This significant chemical change would likely alter its interaction with the receptor. While fMLP is a potent agonist, the modification in the benzyl ester derivative could potentially shift its activity profile, possibly even conferring antagonist properties, although this has not been experimentally demonstrated. Without direct comparative binding studies between fMLP and its benzyl ester derivative, a quantitative comparison of their potencies and efficacies at the different FPRs cannot be made.

Cellular and Subcellular Signaling Cascades Induced by N Formyl Met Leu Phe Benzyl Ester

G Protein-Coupled Receptor Activation and Downstream Effectors

The biological effects of N-Formyl-Met-Leu-Phe are initiated by its interaction with formyl peptide receptors, which belong to the G protein-coupled receptor (GPCR) superfamily. wikipedia.orggenscript.com Specifically, fMLP is a well-characterized agonist for Formyl Peptide Receptor 1 (FPR1), binding with high affinity. tocris.com It can also interact with other members of this family, such as FPR2, though typically with lower affinity. nih.govnih.gov These receptors are primarily expressed on immune cells, including neutrophils and monocytes. mdpi.com

Upon ligand binding, the receptor undergoes a conformational change that facilitates its coupling to and activation of intracellular heterotrimeric G proteins, particularly those of the pertussis toxin-sensitive Gi family. nih.govnih.gov This activation causes the G protein to dissociate into its α and βγ subunits. Both subunits are active and serve as crucial transducers that propagate the signal to various downstream effector molecules, thereby initiating a cascade of intracellular events. mdpi.comqiagen.com

Activation of Intracellular Signaling Pathways

The dissociation of the G protein subunits triggers multiple parallel signaling pathways that collectively orchestrate the cellular response.

Phospholipase C/D: The activated G protein subunits stimulate members of the phospholipase C (PLC) and phospholipase D (PLD) enzyme families. nih.gov PLC activation is a critical early event, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). qiagen.comnih.gov

Ca2+ and Calmodulin-Dependent Kinase II: IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca2+) from intracellular stores. nih.govnih.gov This initial release is often followed by an influx of extracellular Ca2+ through store-operated calcium channels. nih.govnih.gov The resulting transient increase in cytosolic Ca2+ concentration activates various calcium-dependent proteins, including Calmodulin-Dependent Kinase II (CaMKII). qiagen.comresearchgate.net

ERK and CREB: CaMKII plays a crucial role in connecting Ca2+ signaling to downstream kinase cascades. researchgate.net In mesenchymal stem cells, fMLP-induced CaMKII activation has been shown to be essential for the subsequent phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family. researchgate.net Activated ERK, in turn, can phosphorylate and activate the cAMP response element-binding protein (CREB), a transcription factor that plays a role in neuronal survival and cellular differentiation. researchgate.netnih.gov

TLR4, IKKβ-IκBα, and NF-κB: The signaling pathways initiated by fMLP also lead to the activation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). mdpi.comqiagen.com This activation involves the IκB kinase (IKK) complex, which phosphorylates the inhibitory protein IκBα. This phosphorylation marks IκBα for degradation, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. nih.gov While often associated with Toll-like receptor (TLR) signaling, such as that from TLR4, the NF-κB pathway is a convergence point for various stimuli, including those from fMLP-activated GPCRs. qiagen.comnih.gov

Table 1: Key Molecules in N-Formyl-Met-Leu-Phe Signaling Pathways

| Molecule | Class | Role in Signaling Cascade |

|---|---|---|

| FPR1 | G Protein-Coupled Receptor | Binds fMLP to initiate intracellular signaling. tocris.com |

| Gi Protein | Heterotrimeric G Protein | Couples to FPR1 and dissociates to activate downstream effectors. nih.gov |

| Phospholipase C (PLC) | Enzyme | Generates second messengers IP3 and DAG from PIP2. qiagen.comnih.gov |

| Phospholipase D (PLD) | Enzyme | Activated downstream of the G protein to participate in cellular responses. nih.gov |

| Calcium (Ca2+) | Second Messenger | Released from intracellular stores; activates numerous downstream proteins. nih.gov |

| CaMKII | Kinase | A Ca2+-dependent kinase that activates the ERK pathway. researchgate.net |

| ERK | Kinase (MAPK) | Phosphorylates and activates transcription factors like CREB. researchgate.net |

| CREB | Transcription Factor | Regulates gene expression related to cell survival and differentiation. researchgate.netnih.gov |

| IKKβ | Kinase | Part of the IKK complex that phosphorylates IκBα. nih.gov |

| IκBα | Inhibitory Protein | Sequesters NF-κB in the cytoplasm; degraded upon phosphorylation. qiagen.com |

| NF-κB | Transcription Factor | A master regulator of inflammatory gene expression. mdpi.comqiagen.com |

Modulation of Gene Expression and Protein Production

The ultimate outcome of the intricate signaling cascades initiated by N-Formyl-Met-Leu-Phe is the modulation of cellular behavior through changes in gene expression and protein synthesis.

The activation of transcription factors like CREB and NF-κB directly alters the transcriptional landscape of the cell. qiagen.comresearchgate.net For example, the fMLP-induced activation of the CaMKII-ERK-CREB signaling axis can influence the transactivation of genes involved in osteoblastic differentiation in mesenchymal stem cells. researchgate.net This process is critically dependent on the transcription factor Runx2 , a master regulator of osteogenesis. researchgate.netnih.gov While fMLP signaling promotes osteoblast differentiation, the inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) is known to inhibit Runx2 expression at both the transcriptional and post-transcriptional levels. researchgate.netnih.gov Interestingly, fMLP itself has been reported to inhibit the secretion of TNF-α, suggesting a complex regulatory interplay between these pathways. medchemexpress.com This modulation of key proteins like Runx2 and TNF-α highlights how fMLP can influence complex biological processes such as tissue remodeling and inflammation.

Table 2: List of Compounds

| Compound Name | Abbreviation |

|---|---|

| N-Formyl-Met-Leu-Phe benzyl (B1604629) ester | - |

| N-formyl-methionyl-leucyl-phenylalanine | fMLP, fMLF |

| Inositol 1,4,5-trisphosphate | IP3 |

| Diacylglycerol | DAG |

| Runt-related transcription factor 2 | Runx2 |

| Tumor Necrosis Factor-alpha | TNF-α |

| Extracellular signal-Regulated Kinase | ERK |

| cAMP response element-binding protein | CREB |

| Toll-like receptor 4 | TLR4 |

| IκB kinase β | IKKβ |

| Nuclear factor of kappa light polypeptide gene enhancer in B-cells inhibitor, alpha | IκBα |

| Nuclear Factor-kappa B | NF-κB |

| Calmodulin-Dependent Kinase II | CaMKII |

| Phospholipase C | PLC |

Biological Activities of N Formyl Met Leu Phe Benzyl Ester in Model Systems

Chemoattractant Properties and Cell Migration

N-Formyl-Met-Leu-Phe (fMLP), the active form of its benzyl (B1604629) ester, is a prototypical N-formylated peptide that mimics the effects of molecules released by bacteria. wikipedia.org This characteristic makes it a powerful tool for studying the initial stages of the innate immune response, particularly the recruitment of leukocytes to sites of infection or injury. wikipedia.org Its primary mode of action is binding to specific G protein-coupled receptors on the surface of immune cells, which initiates a signaling cascade leading to cellular activation and directed movement. wikipedia.orgmedchemexpress.com

N-Formyl-Met-Leu-Phe is firmly established as a potent chemotactic factor for polymorphonuclear leukocytes (PMNs), especially neutrophils. wikipedia.orgsigmaaldrich.com The binding of fMLP to its high-affinity receptor, Formyl Peptide Receptor 1 (FPR1), which is abundantly expressed on neutrophils, triggers a variety of downstream effector functions, including chemotaxis. frontiersin.org This process involves the stimulation of membrane ruffling and the development of a polarized cell shape, with a broad anterior lamellipodium that directs the cell's movement towards the chemoattractant source. nih.gov The interaction is a key component of the innate immune system's first line of defense against bacterial invasion. wikipedia.org Studies have utilized fMLP to create chemotactic gradients in laboratory assays to precisely measure neutrophil migration. sigmaaldrich.com

| Cell Type | Activity | Key Findings | References |

|---|---|---|---|

| Neutrophils / Polymorphonuclear Leukocytes (PMNs) | Chemotaxis (Directed Migration) | fMLP is a powerful chemoattractant that induces directional migration by binding to FPR1. | wikipedia.orgsigmaaldrich.comfrontiersin.org |

| Neutrophils / Polymorphonuclear Leukocytes (PMNs) | Cellular Polarization | Causes dramatic stimulation of membrane ruffling and polarization into a migratory shape. | nih.gov |

In addition to its effects on neutrophils, fMLP also functions as a chemoattractant and activator for monocytes. wikipedia.org Research has demonstrated that monocytes migrate towards gradients of fMLP, although the specifics of the response can differ from that of neutrophils. nih.gov For instance, studies comparing the non-oxidized form of fMLP with its oxidized derivatives (sulfoxide and sulfone) found that while neutrophils did not migrate towards the oxidized forms, monocytes did, albeit at higher concentrations. nih.gov This suggests potential differences in the receptor complex or transduction mechanisms between these two cell types. nih.gov Beyond attraction, the interaction between fMLP and monocytes is integral to their activation, particularly in the context of cellular damage, where mitochondrial N-formyl peptides act as "find-me" signals to recruit phagocytes. wikipedia.orgnih.gov

| Cell Type | Activity | Key Findings | References |

|---|---|---|---|

| Monocytes | Chemotaxis (Attraction) | fMLP and its derivatives serve as chemoattractants for monocytes. | wikipedia.orgnih.gov |

| Monocytes | Activation | Interactions with FPRs contribute significantly to monocyte activation, particularly in response to mitochondrial proteins from necrotic cells. | nih.gov |

Immunomodulatory and Inflammatory Responses

The activation of leukocytes by fMLP extends beyond cell migration, leading to a suite of immunomodulatory and inflammatory responses. These include the production of signaling molecules like cytokines and the release of potent effector molecules designed to combat pathogens.

The relationship between fMLP and the expression of proinflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) is complex. In human peripheral blood monocytes, fMLP has been shown to induce the expression of proinflammatory cytokine genes. medchemexpress.com However, in neutrophils, the effect can be inhibitory under certain conditions. medchemexpress.com Specifically, pretreatment of human neutrophils with fMLP has been found to inhibit the secretion of TNF-α that is typically stimulated by lipopolysaccharide (LPS), a major component of Gram-negative bacteria. nih.govnih.gov This inhibitory effect appears to occur by reducing the expression of the membrane-bound form of TNF-α on the neutrophil surface, rather than altering the expression of LPS receptors or the transcription of TNF-α mRNA. nih.govnih.gov This suggests that fMLP, while being a proinflammatory agent, may also play a role in modulating and potentially dampening certain inflammatory pathways to prevent an excessive response. nih.govnih.gov

A hallmark of neutrophil and monocyte activation by fMLP is the induction of a "metabolic burst," characterized by the rapid production of reactive oxygen species (ROS), including the superoxide (B77818) anion (O2−). wikipedia.orgsigmaaldrich.com This process is a critical component of the phagocytic cell's antimicrobial arsenal. Studies have shown that fMLP stimulates superoxide generation in neutrophils from peripheral blood in a dose-dependent manner. nih.govnih.gov In addition to ROS production, fMLP triggers the degranulation of neutrophils, which is the release of enzymes and other antimicrobial molecules from intracellular granules. wikipedia.org This includes the secretion of lysosomal enzymes such as β-glucuronidase and lysozyme. dartmouth.edu The release of these enzymes is a key effector function that contributes to the destruction of pathogens and the inflammatory response. caymanchem.com

Further contributing to its inflammatory role, fMLP stimulates the release of calprotectin from phagocytic cells. medchemexpress.com Calprotectin is a protein with potent antimicrobial and proinflammatory properties, and its release from neutrophils is a key event in the innate immune response. Research indicates that fMLP induces the release of calprotectin from polymorphonuclear leukocytes (PMNs) in a dose-dependent fashion. medchemexpress.com Even at low nanomolar concentrations, fMLP can mediate the release of a significant portion of the total cellular calprotectin. medchemexpress.com

| Response | Cell Type | Key Findings | References |

|---|---|---|---|

| Superoxide Anion (O2−) Generation | Neutrophils, Monocytes | fMLP is a potent inducer of the metabolic burst, leading to O2− production. | wikipedia.orgsigmaaldrich.comnih.govnih.govnih.gov |

| Lysosomal Enzyme Release | Neutrophils | Stimulates the degranulation and release of enzymes like β-glucuronidase and lysozyme. | wikipedia.orgdartmouth.educaymanchem.com |

| Calprotectin Release | Polymorphonuclear Leukocytes (PMNs) | Induces a dose-dependent release of the proinflammatory protein calprotectin. | medchemexpress.com |

Role in Osteogenic Differentiation and Bone Metabolism

Promotion of Osteoblastic Commitment and Mineralization

There is no available data from the search results detailing the specific effects of N-Formyl-Met-Leu-Phe benzyl ester on the commitment of mesenchymal stem cells to the osteoblastic lineage or on the subsequent mineralization of the extracellular matrix.

Suppression of Adipogenic Commitment

Information regarding the role of this compound in suppressing the differentiation of mesenchymal stem cells into adipocytes is not present in the available literature.

In Vivo Studies of Bone Formation in Animal Models (e.g., zebrafish, rabbits)

There are no in vivo studies reported in the search results that have utilized this compound to evaluate its effects on bone formation in animal models such as zebrafish or rabbits.

Structure Activity Relationships and Design of N Formyl Met Leu Phe Benzyl Ester Analogues

The chemotactic peptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) is a potent activator of leukocytes and a key molecule in the inflammatory response. nih.govnih.gov Its biological activity is mediated through specific G protein-coupled receptors, primarily the formyl peptide receptor 1 (FPR1). tocris.comrndsystems.comwikipedia.org The structural features of fMLP are crucial for its interaction with these receptors, and modifications to its structure, such as at the C-terminus, can significantly alter its potency and selectivity. The N-Formyl-Met-Leu-Phe benzyl (B1604629) ester is one such analogue, and its design and hypothetical structure-activity relationships provide insights into the requirements for receptor activation.

Methodological Applications of N Formyl Met Leu Phe Benzyl Ester in Biomedical Research

Utilization as a Chemotactic Probe in In Vitro Assays

N-Formyl-Met-Leu-Phe benzyl (B1604629) ester is widely employed as a chemoattractant in several in vitro assays to study the directed migration of cells, a process known as chemotaxis.

Zigmond Chamber Chemotaxis Assay: This classical assay utilizes a stable, linear concentration gradient of a chemoattractant to observe cell migration. N-Formyl-Met-Leu-Phe has been instrumental in creating these gradients to study neutrophil chemotaxis. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The ability to establish a well-defined gradient allows for the quantitative analysis of chemotactic responses.

Neutrophil Chemotaxis Assays: Neutrophils, a type of white blood cell, are a crucial component of the innate immune system and are among the first cells to migrate toward sites of inflammation. N-Formyl-Met-Leu-Phe and its derivatives are potent chemoattractants for neutrophils. nih.govpubcompare.ainih.gov These assays are fundamental in immunology and inflammation research, and the use of N-Formyl-Met-Leu-Phe allows for the investigation of the molecular mechanisms governing neutrophil migration. sigmaaldrich.comsigmaaldrich.com For instance, studies have used this peptide to determine the involvement of signaling pathways like the MAPK-activating protein kinase-2 (MAPKAPK-2) and p38 in human polymorphonuclear leukocytes (PMNs). sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Flow Cytometry: Flow cytometry can be adapted to measure chemotaxis by quantifying the number of cells that migrate through a porous membrane in response to a chemoattractant. Furthermore, flow cytometry has been used to characterize other neutrophil activation events stimulated by N-formylated peptides, such as fluid pinocytosis. nih.gov This method allows for the high-throughput analysis of cellular responses to chemoattractants like N-Formyl-Met-Leu-Phe.

Table 1: Application of N-Formyl-Met-Leu-Phe in In Vitro Chemotaxis Assays

| Assay Type | Cell Type | Purpose | Key Findings |

|---|---|---|---|

| Zigmond Chamber | Neutrophils | Creating chemotactic gradients | Allows for quantitative analysis of neutrophil migration. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Neutrophil Chemotaxis Assay | Neutrophils, Polymorphonuclear leukocytes (PMNs) | Inducing cell migration | Investigates signaling pathways (e.g., MAPKAPK-2, p38) involved in chemotaxis. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Flow Cytometry | Neutrophils | Quantifying cell migration and activation | Characterizes chemotactic peptide-stimulated fluid pinocytosis. nih.gov |

Application in Studies of G Protein-Coupled Receptor Pharmacology

N-Formyl-Met-Leu-Phe and its analogs are invaluable tools for studying the pharmacology of G protein-coupled receptors (GPCRs), the largest family of transmembrane receptors in humans. nih.govumn.edu These peptides are specific ligands for formyl peptide receptors (FPRs), a subfamily of GPCRs. medchemexpress.comgenscript.com

The interaction of N-Formyl-Met-Leu-Phe with FPRs, primarily FPR1, initiates a signaling cascade through the dissociation of heterotrimeric G proteins into Gα and Gβγ subunits. umn.edunih.gov This activation triggers various downstream cellular responses. The binding affinity of N-Formyl-Met-Leu-Phe to FPRs is very high, with a reported Ki value of 0.8 pM for FPRs and 38 nM for FPR1. caymanchem.comrndsystems.com This high affinity and specificity make it an excellent probe for investigating receptor-ligand interactions, receptor activation mechanisms, and the subsequent intracellular signaling pathways. nih.govnih.gov

Studies utilizing N-Formyl-Met-Leu-Phe have been crucial in defining the different types of fMLP receptors and understanding their complementary and opposing effects on inflammatory responses. wikipedia.org For example, research has shown that the bacterial peptide N-formyl-methionyl-leucyl-phenylalanine (fMLF) interacts with at least two human cell receptors, FPR and its variant FPRL1. genscript.com

Table 2: Pharmacological Profile of N-Formyl-Met-Leu-Phe at Formyl Peptide Receptors

| Receptor | Ligand | Binding Affinity (Ki) | Key Function |

|---|---|---|---|

| Formyl Peptide Receptors (FPRs) | N-Formyl-Met-Leu-Phe | 0.8 pM | Agonist, initiates cellular activation. caymanchem.com |

| Formyl Peptide Receptor 1 (FPR1) | N-Formyl-Met-Leu-Phe | 38 nM | Agonist, stimulates leukocyte aggregation. rndsystems.com |

| Formyl Peptide Receptor-Like 1 (FPRL1) | N-Formyl-Met-Leu-Phe | - | Interacts to mediate cellular responses. genscript.com |

Use in Investigating Cellular Responses to Bacterial Peptides and Endogenous Ligands

N-formylated peptides, such as N-Formyl-Met-Leu-Phe, are recognized by the innate immune system as pathogen-associated molecular patterns (PAMPs) because they are produced by bacteria. nih.govwikipedia.org They can also be released by mitochondria from damaged host cells, acting as damage-associated molecular patterns (DAMPs). wikipedia.org Consequently, N-Formyl-Met-Leu-Phe is extensively used to investigate the cellular responses of immune cells to these signals.

Upon binding to FPRs on phagocytic leukocytes like neutrophils and macrophages, N-Formyl-Met-Leu-Phe triggers a multitude of cellular responses that are central to the inflammatory process. nih.govwikipedia.orgnih.gov These responses include:

Cell polarization and chemotaxis: Directed cell movement towards the source of the peptide. nih.gov

Generation of reactive oxygen species (ROS): A "respiratory burst" that is crucial for killing pathogens. nih.gov

Release of lysosomal enzymes: Degranulation to further aid in the destruction of foreign invaders. nih.gov

Phagocytosis: The engulfment of bacteria and cellular debris. nih.gov

Research has demonstrated a hierarchy in neutrophil responses to varying concentrations of fMLP. nih.gov Chemotaxis is initiated at very low concentrations, followed by phagocytosis at intermediate concentrations, and finally, the generation of reactive oxygen species at higher concentrations. nih.gov This suggests a finely tuned mechanism that allows neutrophils to migrate to the site of infection before launching a full-blown inflammatory attack.

Furthermore, N-Formyl-Met-Leu-Phe is used to study the interplay between different signaling pathways. For example, it has been shown to modulate the cellular response to other chemoattractants like interleukin-8 (IL-8). nih.gov It also plays a role in non-immune cells, for instance, by promoting osteoblastic commitment and inhibiting adipogenic commitment. medchemexpress.com

Techniques for Protein Renaturation and Folding Studies

While the primary applications of N-Formyl-Met-Leu-Phe benzyl ester are in immunology and cell signaling, the parent compound and its analogs have been utilized in structural biology to understand protein-ligand interactions. Conformational investigations of fMLP analogs using X-ray crystallography have provided insights into the structural requirements for binding to the formyl peptide receptor (FPR). nih.gov

Studies have also investigated the chemical modification of human neutrophil membrane proteins to understand the binding of fMet-Leu-Phe. nih.gov For example, treatment with diethylpyrocarbonate, a histidine-preferring reagent, was shown to inhibit the binding of fMet-Leu-Phe to neutrophil membrane proteins, suggesting the importance of a histidine residue at or near the receptor binding site. nih.gov Such studies, while not directly protein renaturation techniques, contribute to our understanding of the protein folding and conformation necessary for ligand binding and receptor activation.

Q & A

Basic Research Questions

Q. How should N-Formyl-Met-Leu-Phe benzyl ester (fMLF) be prepared for neutrophil chemotaxis assays to ensure biological activity and solvent compatibility?

- Methodological Answer :

- Solvent Selection : Dissolve fMLF in DMSO (30 mg/mL) or ethanol (0.5 mg/mL) purged with inert gas (e.g., nitrogen) to prevent oxidation. Avoid aqueous buffers unless directly required, as organic solvents ensure higher solubility .

- Dilution Protocol : For aqueous experiments (e.g., Zigmond chamber assays), dilute the stock solution in PBS (pH 7.2) to 0.1 mg/mL immediately before use. Residual organic solvent should not exceed 0.1% to avoid cellular toxicity .

- Gradient Setup : Apply the solution to create a stable chemoattractant gradient, ensuring consistent concentrations during time-lapse imaging .

Q. What storage conditions maximize the stability of this compound?

- Methodological Answer :

- Long-term Storage : Store crystalline fMLF at -20°C in a desiccated environment; stability exceeds 4 years under these conditions .

- Solution Handling : Prepare aqueous solutions fresh daily, as PBS-based solutions degrade within 24 hours. For repeated use, aliquot organic solvent stocks and avoid freeze-thaw cycles .

Q. Which receptor systems does fMLF activate, and how can receptor specificity be validated experimentally?

- Methodological Answer :

- Primary Targets : fMLF binds to formyl peptide receptors (FPRs), particularly FPR1 (high affinity, Ki = 0.8 pM) and FPRL1 (low affinity). Use receptor antagonists like cyclosporin H (FPR1-specific) or Boc-MLF (FPRL1 inhibitor) to distinguish activation pathways .

- Validation : Perform competitive binding assays with fluorescently labeled fMLF and monitor calcium flux in FPR-transfected HEK293 cells versus wild-type controls .

Advanced Research Questions

Q. How can discrepancies in reported EC50 values for fMLF across tissue models be resolved?

- Methodological Answer :

- Tissue-Specific Factors : EC50 varies due to receptor density (e.g., 2.2 nM in guinea pig distal colon vs. 11 nM in jejunum) and coupling efficiency to downstream effectors like Gαi/o proteins. Standardize tissue sourcing and pre-treat with protease inhibitors to minimize receptor degradation .

- Experimental Controls : Include internal controls (e.g., ATP-induced contractions) to normalize tissue responsiveness. Use paired statistical tests to compare results across models .

Q. What synthesis strategies are optimal for producing isotopically labeled fMLF for NMR studies?

- Methodological Answer :

- Isotope Incorporation : Use Fmoc solid-phase peptide synthesis (SPPS) with 13C/15N-labeled methionine, leucine, and phenylalanine residues. Formylate the N-terminus post-synthesis using acetic anhydride in DMF .

- Purification : Employ reverse-phase HPLC with a C18 column and validate labeling efficiency via mass spectrometry and 2D 1H-13C HSQC NMR .

Q. How do hypoxia-induced changes in store-operated Ca2+ entry (SOCE) affect fMLF-induced polarization in neutrophil-like cells?

- Methodological Answer :

- Hypoxia Protocol : Culture dHL-60 cells under 1% O2 for 48 hours. Monitor STIM1/Orai1 expression via qPCR and Western blot to confirm SOCE pathway downregulation .

- Functional Assays : Measure polarization using live-cell imaging in Zigmond chambers. Compare fMLF gradients (10–100 nM) under normoxic vs. hypoxic conditions. Rescue experiments with STIM1/Orai1 overexpression can confirm pathway dependency .

Data Analysis and Contradiction Resolution

Q. How should researchers address variable fMLF-induced neurotransmitter release in enteric neurons?

- Methodological Answer :

- Source Variability : Isolate neurons from specific intestinal regions (e.g., ileum vs. colon) to account for segment-specific receptor expression. Pre-treat tissues with tetrodotoxin (TTX) to block action potentials and isolate direct fMLF effects .

- Pharmacological Blockers : Use prostanoid synthesis inhibitors (e.g., indomethacin) to assess secondary mediator contributions to neurotransmitter release .

Experimental Design Considerations

Q. What controls are essential when studying fMLF’s role in macrophage migration and phagocytosis?

- Methodological Answer :

- Negative Controls : Include FPR-knockout macrophages or cells treated with pertussis toxin (Gαi/o inhibitor).

- Positive Controls : Use known FPR agonists (e.g., WKYMVm peptide) to confirm receptor functionality.

- Endpoint Validation : Quantify phagocytosis using pHrodo-labeled E. coli particles and normalize to basal uptake rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.